6-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the reaction of 3-chloropyridine with piperidine under basic conditions to form 3-chloropyridin-4-yloxy-piperidine.
Carbonylation: The piperidine derivative is then subjected to carbonylation using phosgene or a similar carbonylating agent to introduce the carbonyl group.
Cyclization: The final step involves cyclization with 2-methylpyridazine under acidic or basic conditions to form the desired pyridazinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: This compound is unique due to its specific combination of functional groups.
Other Pyridazinones: Compounds such as 6-(4-((3-bromopyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one share a similar core structure but differ in the substituents on the pyridine ring.
Piperidine Derivatives: Compounds like 4-(3-chloropyridin-4-yloxy)piperidine-1-carbonyl derivatives are structurally related but lack the pyridazinone moiety.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-20-15(22)3-2-13(19-20)16(23)21-8-5-11(6-9-21)24-14-4-7-18-10-12(14)17/h2-4,7,10-11H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQNIAVEVXOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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